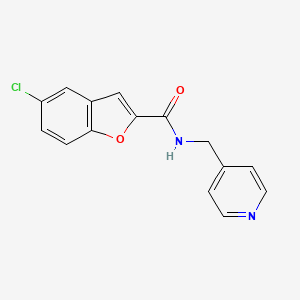
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide, also known as A-77, is a synthetic compound that belongs to the class of indole-2-carboxamide derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In
作用机制
The mechanism of action of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide involves its interaction with various cellular proteins and enzymes. This compound has been found to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been found to interact with the protein FKBP52, which is involved in regulating steroid hormone receptors. This interaction leads to the modulation of the immune system and the potential treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade, which leads to the cleavage of various proteins and ultimately cell death. This compound has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in disease progression. Additionally, this compound has been found to modulate the immune system by regulating cytokine production and T-cell activation.
实验室实验的优点和局限性
One of the main advantages of using N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide in lab experiments is its high potency and specificity. This compound has been found to have a low toxicity profile, which makes it a safe candidate for in vivo studies. Additionally, this compound has been shown to have a long half-life, which allows for sustained drug effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide. In cancer research, this compound could be further studied in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the potential of this compound as a radiosensitizer could be explored. In neurodegenerative diseases, this compound could be studied in combination with other neuroprotective agents to enhance its efficacy. Additionally, the potential of this compound as a disease-modifying agent could be explored. In immunology, this compound could be further studied in autoimmune diseases to determine its potential as a therapeutic agent. Additionally, the potential of this compound as an immunomodulatory agent in cancer immunotherapy could be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its high potency and specificity make it a promising candidate for further study. This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotective effects, and modulation of the immune system. However, further studies are needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide involves the reaction of 2-bromo-N-(2,2-dimethyloxan-4-yl)aniline with indole-2-carboxylic acid in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to ensure high yield and purity of this compound.
科学研究应用
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It achieves this by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have neuroprotective effects, which make it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to modulate the immune system, which makes it a potential candidate for treating autoimmune diseases.
属性
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)10-12(7-8-20-16)17-15(19)14-9-11-5-3-4-6-13(11)18-14/h3-6,9,12,18H,7-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRFINQSEMFQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)


![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)

